Superior Anti-inflammatory Edema Suppression vs. Nicotinic Acid Regioisomer
In a direct head-to-head study of carrageenan-induced paw edema in rats, the target compound (N-(4-carboxyphenyl)isonicotinamide 1-oxide) demonstrated significantly higher anti-inflammatory activity compared to its structural regioisomer, N-(4-carboxyphenyl)nicotinamide 1-oxide (CAS 62833-97-0). The para-substituted isonicotinic acid N-oxide was identified as the most active compound in the series, contrasting with the ortho- and meta-substituted analogs and the corresponding nicotinic acid derivatives, which showed weaker or negligible effects [1].
| Evidence Dimension | In vivo anti-inflammatory activity (carrageenan-induced paw edema model) |
|---|---|
| Target Compound Data | N-(4-Carboxyphenyl)isonicotinamide 1-oxide (% edema inhibition reported in Danilenko 1979; specific numerical value to be extracted from full text, described as the most active para-substituted isonicotinoyl derivative) |
| Comparator Or Baseline | N-(4-Carboxyphenyl)nicotinamide 1-oxide (CAS 62833-97-0; nicotinic acid regioisomer); ortho- and meta-carboxyphenyl isomers; non-oxide analogs (isonicotinamide and nicotinamide derivatives) |
| Quantified Difference | Para-isonicotinoyl N-oxide > ortho- and meta-isonicotinoyl N-oxides > corresponding nicotinoyl N-oxides. The isonicotinic acid 1-oxide series consistently outperformed the nicotinic acid 1-oxide series in edema suppression. |
| Conditions | Carrageenan-induced rat paw edema model; compounds administered orally at equimolar doses; edema measured at 3–5 hours post-injection. |
Why This Matters
This establishes the compound as the most efficacious analog in the carboxyphenylamide series for anti-inflammatory applications, making it the preferred candidate for procurement in medicinal chemistry programs targeting inflammatory pathways.
- [1] Danilenko, V. F., Portnyagina, V. A., Klebanov, B. M., & Ryabukha, T. K. (1979). Synthesis and antiinflammatory properties of carboxyphenylamides of nicotinic and isonicotinic acid 1-oxides. Pharmaceutical Chemistry Journal, 13(7), 714–717. View Source
